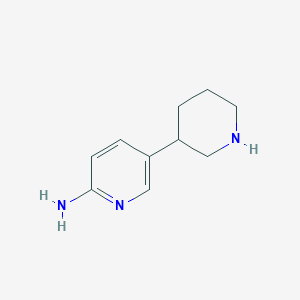

5-Piperidin-3-ylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRKPDCTVNIJQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Pyridine Piperidine Hybrid Scaffolds in Bioactive Molecules

Pyridine (B92270) and piperidine (B6355638) rings are fundamental nitrogen-containing heterocycles that are integral to the structure of a multitude of pharmaceuticals and natural products. The pyridine ring, an aromatic six-membered heterocycle, is a key component in many biologically important molecules, including vitamins like niacin and pyridoxine. The piperidine ring, its saturated counterpart, is a prevalent structural motif in over twenty classes of drugs, including treatments for a wide array of diseases. nih.gov

The fusion of these two scaffolds into a pyridine-piperidine hybrid structure creates a molecule with a unique three-dimensional shape and electronic properties that can be advantageous for interacting with biological targets. The pyridine portion can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, while the flexible piperidine ring allows for conformational adjustments to optimize binding to a protein's active site. This combination of a rigid aromatic system and a flexible aliphatic ring system provides a versatile platform for the development of new drugs.

The presence of the 2-amino group on the pyridine ring of the 5-Piperidin-3-ylpyridin-2-amine scaffold is particularly significant. This group can act as a hydrogen bond donor and a key point for further chemical modification, allowing for the attachment of various functional groups to modulate the molecule's pharmacological properties.

Role of 5 Piperidin 3 Ylpyridin 2 Amine As a Fundamental Building Block

The compound 5-Piperidin-3-ylpyridin-2-amine, with the chemical formula C10H15N3, is recognized as a key intermediate and building block in the synthesis of more complex molecules for medicinal chemistry research. nih.gov While direct therapeutic applications of this specific compound are not extensively documented, its value lies in its utility as a starting material for the creation of a diverse library of derivatives.

The structural features of this compound make it an attractive scaffold for drug design. The piperidine (B6355638) ring can be substituted to influence properties like lipophilicity and metabolic stability, while the amino group on the pyridine (B92270) ring provides a handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).

For instance, a closely related compound, 3-Methyl-5-(piperidin-1-yl)pyridin-2-amine, is utilized as a building block for synthesizing more complex molecules with potential applications as anticancer or antimicrobial agents. This highlights the role of the aminopyridine-piperidine core in generating compounds with therapeutic potential. Furthermore, patents have been filed for compounds containing the 2-aminopyridine (B139424) moiety linked to other cyclic systems, such as 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which have been identified as potent inhibitors of cyclin-dependent kinase 4, an important target in cancer therapy. google.com Similarly, substituted diamino-pyridine derivatives have been investigated as PI3K inhibitors for the treatment of inflammatory and immune disorders, as well as cancer. nih.gov These examples underscore the potential of the this compound scaffold as a foundational element for the development of novel therapeutics.

Overview of Research Trajectories for Similar Nitrogen Containing Heterocycles

Strategies for the Construction of the this compound Core

The assembly of the this compound framework can be achieved through several strategic synthetic routes. These methods primarily focus on the formation of the crucial carbon-carbon bond between the pyridine and piperidine rings.

Nucleophilic Substitution Approaches for Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNAr) reactions represent a fundamental approach to functionalizing pyridine rings. In the synthesis of the target molecule, this can involve the reaction of a piperidine derivative with a suitably activated pyridine ring. For instance, a piperidine nucleophile can displace a leaving group, such as a halogen, from the 3-position of a 2-aminopyridine (B139424) derivative. The reactivity in these substitutions is influenced by the nature of the leaving group and the reaction conditions. nih.govrsc.org Studies on related systems, such as the reaction of piperidine with N-methylpyridinium ions, indicate that the mechanism can be complex, sometimes involving rate-determining deprotonation of an addition intermediate. nih.gov

The synthesis of related structures, like 3-methyl-5-(piperidin-1-yl)pyridin-2-amine, often employs nucleophilic substitution or condensation reactions. These reactions might involve a pyridin-2-amine derivative reacting with an appropriate electrophile under reflux conditions in polar aprotic solvents like DMF or DMSO.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a widely used method for synthesizing biaryl compounds and can be adapted for the creation of the this compound core. nih.gov This reaction typically involves the coupling of a pyridine-containing boronic acid or ester with a piperidine-containing halide or triflate, or vice versa, in the presence of a palladium catalyst and a base. nih.govnih.gov

The efficiency of the Suzuki-Miyaura reaction is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. nih.govnih.gov For instance, the coupling of 2-pyridyl nucleophiles can be challenging due to the electronic properties of the heteroaryl organoborane and its potential for decomposition. nih.gov However, the development of specialized catalyst systems has enabled the efficient coupling of these substrates. nih.gov The synthesis of various pyridine derivatives has been successfully achieved using Suzuki-Miyaura reactions, often providing moderate to good yields. nih.govmdpi.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Aryl/heteroaryl bromide, 2-pyridylboronate | Pd2dba3, Ligand, Base, Dioxane | Biaryl product | Good to Excellent | nih.gov |

| 5-Bromo-2-methylpyridin-3-amine (B1289001), Arylboronic acids | Pd(PPh3)4, K3PO4, 1,4-dioxane/water | 5-Aryl-2-methylpyridin-3-amine derivatives | Moderate to Good | nih.gov |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, Aryl/heteroaryl boronic acids/pinacol esters | Not specified | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | 37-72% | mdpi.com |

Multicomponent Reaction Sequences for Complex Derivative Synthesis

Multicomponent reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex molecules in a single step from three or more starting materials. nih.govbohrium.comresearchgate.net These reactions are characterized by their high atom economy, reduced reaction times, and often high yields of pure products. nih.govacs.org While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided results, the general principles of MCRs are highly applicable to the synthesis of diverse pyridine derivatives. bohrium.comrsc.org For example, one-pot, four-component reactions have been used to synthesize novel pyridine derivatives with excellent yields. nih.govacs.org

Regioselective Functionalization of Pyridine and Piperidine Moieties

Achieving regioselectivity is a critical aspect of synthesizing substituted heterocycles like this compound. The functionalization can be directed to either the pyridine or the piperidine ring.

For the pyridine moiety, regioselective functionalization can be achieved through various strategies, including the use of directing groups or by exploiting the inherent reactivity of substituted pyridines. mdpi.comnih.govrsc.org For example, the amination of unsymmetrical 3,5-disubstituted pyridine N-oxides has been shown to proceed with high regioselectivity. nih.gov

The regioselective functionalization of the piperidine ring can be controlled by the choice of catalyst and protecting groups on the amine. nih.govresearchgate.net For instance, rhodium-catalyzed C-H insertion reactions can be directed to the C2 or C4 positions of the piperidine ring depending on the catalyst and the nature of the nitrogen protecting group. nih.gov

Derivatization and Functionalization of this compound

Once the core structure of this compound is assembled, it can be further modified to create a library of derivatives. This is typically achieved by targeting the reactive nitrogen atoms in the molecule.

N-Alkylation and N-Acylation of Piperidine and Pyridine Amine Nitrogens

The secondary amine of the piperidine ring and the primary amine of the pyridine ring are both nucleophilic and can undergo N-alkylation and N-acylation reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. researchgate.net The reaction conditions, including the choice of base and solvent, can influence the outcome, with the potential for mono- or dialkylation. researchgate.net For example, reacting piperidine with an alkyl bromide or iodide in acetonitrile (B52724) can yield the N-alkylated product. researchgate.net Similarly, the pyridine nitrogen can also be alkylated, although this can sometimes lead to the formation of pyridinium (B92312) salts. nih.govchemrxiv.org

N-Acylation: The amine groups can be acylated using acylating agents like acid chlorides or anhydrides. For example, the reaction of 5-bromo-2-methylpyridin-3-amine with acetic anhydride (B1165640) yields the corresponding acetamide. nih.gov This acylation can serve to protect the amine group or to introduce a new functional group that can be further modified. The synthesis of N-(piperidin-3-yl)acetamide is a known transformation. sigmaaldrich.com

| Starting Material | Reagent | Product | Reference |

| Piperidine | Alkyl bromide/iodide | N-Alkylpiperidine | researchgate.net |

| 5-Bromo-2-methylpyridin-3-amine | Acetic anhydride | N-(5-bromo-2-methylpyridin-3-yl)acetamide | nih.gov |

| Piperidin-3-amine | Acetic anhydride (presumed) | N-(piperidin-3-yl)acetamide | sigmaaldrich.com |

| Pyridin-3-amine | Acetic anhydride (presumed) | N-(Pyridin-3-yl)acetamide | sigmaaldrich.com |

Introduction of Diverse Substituents on the Pyridine Ring

The functionalization of the pyridine ring in this compound and related structures is crucial for modulating their physicochemical and pharmacological properties. A variety of synthetic methods are employed to introduce diverse substituents, leveraging the inherent reactivity of the pyridine core.

One common strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods are highly versatile for forming carbon-carbon and carbon-nitrogen bonds, respectively. For instance, starting from a halogenated pyridine precursor, various aryl, heteroaryl, or alkyl groups can be introduced. The synthesis of 6-benzyl and 5(6)-phenethyl 2-guanidinopyridines has been achieved using a Sonogashira reaction followed by catalytic hydrogenation to introduce the phenethyl groups at different positions on the pyridine ring. mdpi.com Similarly, Suzuki-Miyaura coupling is employed to synthesize 5-Aryl-dihydroquinazolines from 2-amino-6-iodo-benzonitrile and the corresponding boronic acids, demonstrating a viable route for aryl group introduction. mdpi.com

The inherent electronic properties of the pyridine ring, influenced by the amino group, also direct its reactivity. The amino group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic aromatic substitution, typically at the 4-position. The presence of other substituents, such as a methyl group at the 3-position, can provide steric hindrance, further directing incoming electrophiles.

Furthermore, direct C-H functionalization is an emerging and efficient technique for introducing substituents without the need for pre-functionalized starting materials. While specific examples for this compound are not detailed, the general principle is widely applied in pyridine chemistry.

The table below summarizes methods for introducing substituents onto a pyridine ring, based on related structures.

| Reaction Type | Reagents & Conditions | Substituent Introduced | Example Precursor | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Toluene:EtOH:H₂O | Aryl groups | 2-amino-6-iodo-benzonitrile | mdpi.com |

| Sonogashira Coupling / Hydrogenation | Alkyne, Pd/C, H₂ | Phenethyl groups | Bromo-2-aminopyridine | mdpi.com |

| Buchwald-Hartwig Coupling | tert-butylcarbamate, XantPhos, Pd catalyst | Amino group (protected) | 2,6-dichloropyridine | mdpi.com |

| Electrophilic Aromatic Substitution | Electrophile (e.g., halogenating agent) | Various electrophiles | Pyridin-2-amine derivatives |

Modifications to the Piperidine Ring System

Modifications to the piperidine ring of this compound analogues are essential for exploring the structure-activity relationship (SAR) and optimizing properties like receptor affinity and lipophilicity. These modifications range from simple substitutions to the construction of complex bridged and spirocyclic systems.

A systematic approach to modifying the piperidine ring involves introducing one- or two-carbon bridges to create conformationally constrained structures. nih.gov This strategy has been used to prepare various 2-azanorbornane, nortropane, and isoquinuclidine derivatives. nih.gov For example, a quinuclidine (B89598) analogue was found to maintain the affinity of the parent piperidine compound, indicating that the receptor can accommodate sterically constrained structures in the piperidine binding region. nih.gov The introduction of polar groups, such as hydroxyl or hydroxymethyl functions, onto the piperidine ring is another common modification aimed at increasing polar interactions or altering solubility. nih.govacs.org

The synthesis of these modified piperidine rings often starts from functionalized precursors that allow for the construction of the desired architecture. For instance, enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one can serve as a precursor for a variety of stereochemically defined bridged analogues. nih.gov

The table below illustrates various modifications made to the piperidine ring in related antagonist compounds.

| Modification Type | Example Structure | Synthetic Approach | Purpose of Modification | Reference |

|---|---|---|---|---|

| Bridged Bicyclic | 2-Azanorbornane | From enantiomeric 2-azabicyclo[2.2.1]hept-5-en-3-one | Conformational constraint, probe receptor affinity | nih.gov |

| Bridged Bicyclic | Quinuclidine | Ring construction strategies | Probe steric constraints of the receptor | nih.gov |

| Fused Ring | Fused cyclopropane | Cyclopropanation of piperidine precursor | Systematic SAR probing | nih.gov |

| Substitution | Hydroxyl or hydroxymethyl groups | Introduction of polar functional groups | Increase polar interactions, alter solubility | nih.govacs.org |

| Substitution | Alkyl groups (e.g., methyl) | Alkylation of piperidine precursors | Explore steric and electronic effects | nih.gov |

Chemoenzymatic and Stereoselective Synthesis Approaches for Analogues

The development of stereochemically defined analogues of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chemoenzymatic and stereoselective synthetic methods offer powerful tools for accessing these enantiomerically pure or enriched compounds.

A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines. acs.org This strategy combines chemical synthesis with biocatalysis to prepare substituted piperidines with high stereochemical control. A key step can be a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.org This method has been shown to tolerate a range of alkyl and aryl substituents. acs.org

Metal-catalyzed asymmetric synthesis is another prominent strategy. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been developed to couple arylboronic acids with a dihydropyridine (B1217469) precursor, yielding 3-substituted tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov These intermediates can then be reduced to the corresponding enantioenriched 3-substituted piperidines. acs.orgnih.gov This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to valuable chiral piperidine scaffolds. acs.orgnih.gov

Palladium-catalyzed asymmetric aminoacetoxylation of unactivated alkenes using a specially designed pyridine-oxazoline (Pyox) ligand is another method that provides chiral β-acetoxylated piperidines with excellent enantioselectivity under mild conditions. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts using a P,N-ligand allows for the synthesis of chiral piperidines, where the product's configuration is determined by the stereoselective protonation of an enamine intermediate. nih.gov

| Methodology | Key Transformation | Catalyst/Enzyme | Product Type | Reference |

|---|---|---|---|---|

| Chemoenzymatic Cascade | Asymmetric dearomatization of activated pyridines | Amine oxidase / Ene-imine reductase | Stereo-defined 3- and 3,4-substituted piperidines | acs.org |

| Asymmetric Reductive Heck Reaction | Asymmetric carbometalation of dihydropyridine | Rhodium complex with chiral ligand | Enantioenriched 3-substituted tetrahydropyridines | acs.orgnih.gov |

| Asymmetric Aminoacetoxylation | 6-endo aminoacetoxylation of unactivated alkenes | Palladium complex with Pyox ligand | Chiral β-acetoxylated piperidines | organic-chemistry.org |

| Asymmetric Hydrogenation | Hydrogenation of 2-substituted pyridinium salts | Iridium(I) complex with P,N-ligand | Chiral 2-substituted piperidines | nih.gov |

| Diastereoselective Multicomponent Reaction | Four-component reaction of pyridinium ylides, aldehydes, Michael acceptors, and ammonium (B1175870) acetate (B1210297) | Ammonium acetate (as base and N-source) | Highly substituted piperidin-2-ones (single diastereomer) | researchgate.net |

Green Chemistry Principles in the Synthesis of Related Pyridine-Piperidine Structures

The application of green chemistry principles to the synthesis of heterocyclic compounds like pyridine-piperidine structures is of growing importance for creating more sustainable and environmentally benign chemical processes.

One key aspect of green chemistry is the use of renewable feedstocks. A notable example is the synthesis of piperidine from the biomass-derived platform chemical furfural. nih.gov This process utilizes a surface single-atom alloy (SSAA) Ru₁CoNP/HAP catalyst for a one-pot conversion involving amination, hydrogenation, and ring rearrangement under mild conditions, achieving a high yield of piperidine. nih.gov This strategy highlights the potential to move away from fossil fuel-based resources for the production of valuable N-heterocycles. nih.gov

The use of environmentally friendly solvents, particularly water, is another central tenet of green chemistry. The hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water using a heterogeneous 10% Rh/C catalyst. organic-chemistry.orgnih.gov This method avoids the use of volatile organic solvents and simplifies product isolation.

Catalysis is a cornerstone of green chemistry, and the development of efficient and recyclable catalysts is a major focus. Heterogeneous catalysts, such as ruthenium or rhodium on carbon, are advantageous as they can be easily separated from the reaction mixture and reused. organic-chemistry.orgnih.gov Furthermore, the use of continuous flow reactors in industrial settings, for example in large-scale Suzuki-Miyaura coupling reactions, can enhance efficiency, safety, and scalability, all of which are important green chemistry considerations.

Another green approach is the use of transfer hydrogenation, which avoids the need for high-pressure hydrogen gas. The reduction of pyridines to piperidines can be achieved using borane-ammonia (H₃N-BH₃) as a hydrogen source with a ruthenium catalyst, offering a more practical and safer alternative to traditional high-pressure hydrogenation. organic-chemistry.org

The principles of green chemistry applied to the synthesis of related structures are summarized below.

| Green Chemistry Principle | Synthetic Application | Key Features | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Synthesis of piperidine from furfural | Biomass-derived starting material; reduces reliance on fossil fuels. | nih.gov |

| Use of Safer Solvents | Hydrogenation of pyridines in water | Avoids volatile organic solvents; simplifies workup. | organic-chemistry.orgnih.gov |

| Catalysis | Heterogeneous catalysts (e.g., Rh/C, Ru-based) for hydrogenation | Catalyst is easily recoverable and reusable. | organic-chemistry.orgnih.gov |

| Process Intensification | Use of continuous flow reactors for coupling reactions | Enhances efficiency, scalability, and safety. | |

| Safer Reagents | Transfer hydrogenation using borane-ammonia | Avoids high-pressure H₂ gas, making the process safer. | organic-chemistry.org |

Elucidation of Key Structural Determinants for Biological Interaction

The fundamental pharmacophore of the this compound series consists of a hydrogen bond donating amino group on the pyridine ring and a basic nitrogen atom within the piperidine ring. These two features are considered essential for anchoring the ligand within the binding pocket of target proteins. The specific spatial arrangement of these functional groups, dictated by the link between the pyridine and piperidine rings, is a critical determinant of biological potency.

Impact of Substituent Variation on Molecular Recognition and Binding Affinities

Modifications to the pyridine ring have been shown to significantly influence the activity of this compound derivatives. The 2-amino group is a crucial hydrogen bond donor. Replacing this amine with other functionalities or altering its position on the pyridine ring generally leads to a substantial decrease or complete loss of activity. This highlights its role as a primary recognition element. Further substitution on the pyridine ring can modulate electronic properties and provide additional interaction points with the target protein.

The piperidine ring's conformation and substitution patterns are pivotal for optimizing the biological activity of this scaffold. The stereochemistry at the 3-position of the piperidine ring is a critical factor. For many target enzymes, the (R)-enantiomer exhibits significantly higher potency compared to the (S)-enantiomer, suggesting a specific three-dimensional fit within the active site.

Substitutions on the piperidine nitrogen have been extensively explored to enhance potency and selectivity. The introduction of various functionalities, such as alkyl, aryl, and acyl groups, can lead to additional interactions with the target protein. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, specific substitutions on the piperidine nitrogen have been shown to occupy a hydrophobic subpocket, thereby increasing binding affinity.

| Compound | Piperidine N1-Substituent | DPP-4 Inhibition (IC50, nM) |

| 1 | H | >10000 |

| 2 | 3-(Trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl | 8.3 |

| 3 | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-triazolo[4,3-a]pyrazine | 1.9 |

Data illustrates the significant impact of N1-substitution on the piperidine ring on DPP-4 inhibitory activity.

Comparative Analysis with Structurally Related Bioactive Scaffolds

The this compound scaffold shares pharmacophoric features with other classes of enzyme inhibitors. For example, in the context of DPP-4 inhibitors, it is often compared to other scaffolds that also feature a primary amine and a heterocyclic ring system designed to interact with specific subsites of the enzyme. The key distinction often lies in the conformational rigidity and the vector of the substituents, which in the case of the this compound scaffold, are influenced by the piperidine ring's structure. The unique spatial arrangement of its key interacting elements allows for a distinct binding mode compared to other, more flexible or differently substituted scaffolds.

Rational Design Principles Derived from SAR Data

The extensive SAR studies on the this compound scaffold have led to the formulation of clear rational design principles for developing potent and selective inhibitors:

Preservation of the 2-aminopyridine Moiety: The 2-amino group is essential for primary target engagement and should be maintained.

Optimal Stereochemistry: The stereocenter at the 3-position of the piperidine ring must be optimized, with the (R)-configuration often being preferred.

Strategic Substitution on the Piperidine Nitrogen: The piperidine nitrogen is a key point for introducing substituents that can occupy additional binding pockets and enhance potency and selectivity. The choice of substituent should be guided by the topology of the target's active site.

Conformational Constraint: The piperidine ring provides a degree of conformational rigidity that is beneficial for binding. Further rigidification of the scaffold can sometimes lead to improved activity.

These principles have guided the successful development of clinical candidates based on the this compound core structure.

Biological Target Profile of this compound

Insufficient Data Available for Biological Target Identification and Mechanistic Elucidation

Following a comprehensive review of scientific literature and chemical databases, there is currently insufficient publicly available information to generate a detailed article on the biological target identification and mechanistic elucidation of the chemical compound this compound, as per the requested outline.

Extensive searches for specific research findings on the interaction of this compound with the specified biological targets yielded no direct results. The outlined sections and subsections require in-depth, scientifically validated data that does not appear to be present in the accessible literature for this particular compound.

While the broader class of aminopyridine derivatives has been the subject of investigation for various therapeutic applications, including as kinase inhibitors, the specific biological activities of this compound have not been characterized in the context of the requested targets. For instance, while some aminopyridine compounds have been studied for their potential to inhibit Cyclin-Dependent Kinases (CDKs) nih.govacs.orgnih.govwipo.int, Mitogen-Activated Protein Kinases (MAPKs) nih.govnih.gov, and other kinase families nih.govnih.govgoogle.com, this information is not specific to this compound.

Similarly, no specific data was found concerning the modulatory activities of this compound on G-Protein-Coupled Receptors (GPCRs) or G-Protein-Coupled Receptor Kinases (GRKs) scbt.comnih.govnih.govnih.gov, nor its interference with the AKT kinase signaling pathway uni.lunih.govnih.gov. The regulation of tyrosine kinase activity by this specific compound also remains uncharacterized in the available literature.

Due to the strict requirement to focus solely on this compound and the absence of specific data for this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the provided detailed outline. The generation of content for the specified sections would require speculation based on the activities of related but structurally distinct compounds, which would violate the core instructions of this task.

Exploration of G-Protein-Coupled Receptor (GPCR) Modulatory Activities

Serotonin (B10506) Receptor (5-HT) Subtype Interactions (e.g., 5-HT1F, 5-HT1A)

The interaction of piperidine and arylpiperazine derivatives with serotonin receptors is a well-documented area of research. These scaffolds are integral to many ligands targeting 5-HT receptor subtypes, which are implicated in a range of neurological and psychiatric conditions. nih.gov

5-HT1A Receptor: The 5-HT1A receptor is a key target for anxiolytic and antidepressant medications. bg.ac.rs The arylpiperazine motif, in particular, is a cornerstone for many high-affinity 5-HT1A ligands. nih.gov Studies on N-substituted N4-arylpiperazines have demonstrated that specific substitutions can lead to high-affinity binding. For instance, introducing a methoxy (B1213986) group at the ortho-position of the aryl ring tends to markedly increase affinity. bg.ac.rs

Research into novel arylpiperazine compounds linked to an adamantane (B196018) structure, known for its neuroprotective properties, has yielded potent 5-HT1A ligands. These compounds, bearing a 2-methoxyphenylpiperazine moiety connected via a propyl linker, exhibit high selectivity and affinity for the 5-HT1A receptor, with binding constants (Ki) in the low nanomolar range. mdpi.com This highlights the importance of the 4-alkyl-1-arylpiperazine scaffold for achieving potent 5-HT1A receptor interaction. mdpi.com

| Compound/Ligand | Receptor Target | Binding Affinity (Ki) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) (8) | 5-HT1A | 1.2 nM | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate (10) | 5-HT1A | 21.3 nM | mdpi.com |

| 5-Carboxamidotryptamine (5-CT) (Reference) | 5-HT1A | 0.5 nM | mdpi.com |

5-HT1F Receptor: Selective agonists for the 5-HT1F receptor represent a newer class of therapeutics, particularly for migraine, designed to avoid the cardiovascular side effects associated with older triptan drugs. nih.gov A key chemical distinction in this new class of drugs, known as "ditans," is the replacement of the traditional indole (B1671886) structure with a pyridinoyl-piperidine scaffold. nih.gov Lasmiditan is a prominent example of a selective 5-HT1F receptor agonist that utilizes this scaffold. nih.gov The activation of 5-HT1F receptors, which are located on trigeminal neurons, is believed to inhibit the trigeminal impulses that drive migraine pain. nih.govnih.gov The success of these pyridinoyl-piperidine compounds underscores the therapeutic potential of this structural motif in targeting the 5-HT1F receptor. nih.gov

Histamine (B1213489) Receptor (H3R) and Sigma-1 Receptor Ligand Behavior

The piperidine moiety is a crucial structural element for ligands that target both the histamine H3 receptor (H3R) and the sigma-1 receptor (σ1R). nih.govacs.org This dual-target approach is of interest for developing treatments for complex neurological disorders and pain. nih.govnih.gov

Histamine H3 Receptor (H3R): H3R is a G protein-coupled receptor highly expressed in the central nervous system that modulates the release of various neurotransmitters. nih.govacs.org Non-imidazole H3-receptor antagonists containing a piperidine core have been developed to improve pharmacokinetic properties over older imidazole-based compounds. nih.gov Studies on a series of piperidine-containing carbamates showed moderate affinity for H3 receptors, with pA2 values ranging from 5.8 to 7.0. nih.gov More recent research has focused on designing dual-acting ligands. The piperidine ring has been identified as a more influential structural element than a piperazine (B1678402) ring for maintaining affinity at the H3R while also engaging the σ1R. acs.org

Sigma-1 (σ1) Receptor: The σ1R is a unique ligand-regulated chaperone protein involved in numerous cellular functions and is a target for various neurological conditions. nih.gov The piperidine moiety has been established as a critical feature for dual H3R/σ1R activity. nih.govacs.org In its protonated form, the piperidine ring is thought to form a key salt bridge interaction with the Glu172 residue within the σ1R binding pocket, which is crucial for high biological activity. nih.govacs.org Comparing structurally similar compounds where a piperidine ring is replaced by a piperazine ring often reveals a significant drop in affinity for the σ1R, highlighting the piperidine's importance. nih.gov

| Compound Class | Receptor Target | Activity/Affinity | Key Structural Feature | Reference |

| Piperidine-based Carbamates | H3R | Moderate antagonist activity (pA2 5.8-7.0) | Piperidine core | nih.gov |

| Piperidine-based Biphenyls | H3R / σ1R | Dual-acting ligands | Piperidine moiety critical for σ1R affinity | nih.govacs.org |

| 4-Pyridylpiperidine Derivatives | H3R / σ1R | Dual H3/σ1Rs activity | Piperidine derivative | acs.org |

| Piperazine-based Analogs | H3R / σ1R | Highly selective for H3R, lower σ1R affinity | Piperazine moiety | acs.org |

Investigation of Other Enzyme and Receptor Systems

While serotonin, histamine, and sigma receptors are primary targets, scaffolds related to this compound have been investigated for their effects on other biological systems. For example, a series of 3-piperidinyl pyridine derivatives were identified as highly potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases. Optimization of this series led to compounds with single-digit nanomolar inhibitory activity.

Cellular Pathway Perturbations Induced by Compound Interaction (e.g., cell cycle regulation, apoptosis induction)

Derivatives of the core piperidine structure have demonstrated significant effects on fundamental cellular processes such as cell cycle progression and apoptosis, making them an area of interest in oncology research.

Apoptosis Induction: Piperidone derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.net The mechanism often involves the induction of reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of effector caspases like caspase-3/7, which are hallmarks of the intrinsic apoptotic pathway. nih.gov Similarly, piperine, a well-known piperidine derivative, induces apoptosis in cervical and colorectal cancer cells through ROS-mediated pathways, caspase-3 activation, and DNA fragmentation. nih.govmdpi.com

Cell Cycle Regulation: In addition to inducing apoptosis, these compounds can perturb the cell cycle. Piperidone derivatives have been found to cause alterations in the cell cycle of lymphoma and colon cell lines, evidenced by an increase in the sub-G0/G1 cell population, which is indicative of DNA fragmentation. nih.gov Piperine has also been shown to inhibit cell cycle progression in rectal cancer cells and trigger G1 phase arrest in colorectal cancer cells. mdpi.comnih.gov

However, not all related compounds induce cell death via classical apoptosis. A study on a derivative with a 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) structure found that it induced a non-apoptotic form of cell death known as methuosis, characterized by extensive vacuolization derived from macropinosomes. This compound had only very slight effects on the cell cycle and did not cause significant PARP cleavage, a typical marker of apoptosis. semanticscholar.org

| Compound Class/Derivative | Cellular Effect | Mechanism | Cell Line(s) | Reference |

| Novel Piperidones | Apoptosis, Cell Cycle Alteration | ROS accumulation, mitochondrial depolarization, caspase-3/7 activation | Prostate, Lymphoma, Colon | nih.gov |

| Piperine | Apoptosis, G1/G2/M Phase Arrest | ROS generation, caspase-3 activation, PI3K/Akt inhibition | Cervical, Colorectal, Rectal | nih.govmdpi.comnih.gov |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino) derivative | Methuosis (Non-apoptotic cell death) | Vacuolization from macropinosomes | MDA-MB-231 | semanticscholar.org |

Preclinical Pharmacological Profiling in Non Human Models

In Vitro Biological Activity Assessments

Cellular Proliferation and Viability Assays in Cancer Cell Lines

Derivatives and structural analogs of 5-Piperidin-3-ylpyridin-2-amine have been investigated for their effects on cancer cell proliferation and viability. For instance, a series of aminated quinolinequinones linked to piperazine (B1678402) analogs were screened against the National Cancer Institute (NCI) panel of 60 cancer cell lines. nih.gov These compounds showed potent inhibitory effects on the growth of various cancer cell lines, with some exhibiting excellent anticancer activity against leukemia cell lines in particular. nih.gov

One of the selected quinolinequinones, QQ1, was further studied in several cancer cell lines, including HCT-116 (colon cancer), ACHN (renal cancer), and MCF7 and T-47D (breast cancer). nih.gov QQ1 was found to be a potent inhibitor of ACHN cell proliferation, with an IC50 value of 1.55 μM. nih.gov The mechanism of action was determined to be through the induction of oxidative stress and cell cycle arrest, although it did not significantly affect apoptosis in ACHN cells. nih.gov

Similarly, (1,3')-bis-tetrahydroisoquinolines and piperazine systems, which share structural similarities with the piperidine (B6355638) and pyridine (B92270) moieties of the compound of interest, were evaluated for their ability to inhibit the proliferation of several human and mouse cancer cell lines. nih.gov These compounds demonstrated considerable activity against mouse lymphocytic leukemia (L1210) and myelogenous leukemia (K562), as well as human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines. nih.gov

Table 1: Cytotoxicity of Related Compounds in Cancer Cell Lines

| Compound/Analog | Cancer Cell Line | Assay | Result (IC50) | Reference |

|---|---|---|---|---|

| QQ1 | ACHN (Renal Cancer) | Cytotoxicity | 1.55 μM | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines/piperazine systems | L1210 (Mouse Lymphocytic Leukemia) | Proliferation Inhibition | Considerable Activity | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines/piperazine systems | K562 (Human Myelogenous Leukemia) | Proliferation Inhibition | Considerable Activity | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines/piperazine systems | A549 (Human Lung Carcinoma) | Proliferation Inhibition | Considerable Activity | nih.gov |

| (1,3')-bis-tetrahydroisoquinolines/piperazine systems | MCF-7 (Human Breast Adenocarcinoma) | Proliferation Inhibition | Considerable Activity | nih.gov |

Receptor Binding and Functional Assays in Isolated Systems

The piperidinylpyridine scaffold is a key pharmacophore in compounds designed to interact with various receptors. For example, a series of piperazinylpyridine derivatives were synthesized and evaluated for their binding affinity to serotonin (B10506) subtype 1A (5-HT1A) and subtype 3 (5-HT3) receptors. nih.gov These compounds were designed based on pharmacophore analysis, which identified the piperazine and pyridine moieties as essential for receptor binding. nih.gov One compound, 17c (TZB-20810), demonstrated high affinity for both 5-HT1A and 5-HT3 receptors, exhibiting concurrent agonistic activity at the 5-HT1A receptor and antagonistic activity at the 5-HT3 receptor. nih.gov

In another study, piperidine amide-based antagonists were developed for the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). nih.gov These efforts led to the generation of a novel series of M5 antagonists with good on-target potency. nih.gov

Table 2: Receptor Binding and Functional Activity of Related Compounds

| Compound/Analog | Target Receptor | Activity | Reference |

|---|---|---|---|

| Piperazinylpyridine derivative (17c) | 5-HT1A | Agonist | nih.gov |

| Piperazinylpyridine derivative (17c) | 5-HT3 | Antagonist | nih.gov |

| Piperidine amide-based analogs | Muscarinic Acetylcholine Receptor M5 | Antagonist | nih.gov |

Enzyme Inhibition Studies (e.g., kinase assays)

The structural motif of this compound is present in various potent enzyme inhibitors, particularly kinase inhibitors. Novel pyridin-2-yl urea (B33335) inhibitors have been identified as targeting Apoptosis signal-regulating kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) cascades. mdpi.com The most potent of these compounds exhibited an IC50 of 1.55 ± 0.27 nM in an in vitro bioassay. mdpi.com

Furthermore, new quinoline-pyridine hybrids have been designed and synthesized as inhibitors of PIM-1/2 kinases. tandfonline.com Several of these compounds showed potent in-vitro inhibitory activity against PIM-1 kinase, with kinetic studies indicating competitive inhibition. tandfonline.com Another study focused on the discovery of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov Compound 17e from this series was identified as a potent PI3K/mTOR dual inhibitor, significantly inhibiting Class I PI3Ks and mTOR at low nanomolar levels. nih.gov

Analogs of tubercidin (B1682034) containing aryl substitutions have also been shown to be potent inhibitors of adenosine (B11128) kinase (AK), with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Table 3: Enzyme Inhibition by Related Compounds

| Compound Class | Target Enzyme | Inhibition (IC50) | Reference |

|---|---|---|---|

| Pyridin-2-yl urea inhibitors | ASK1 Kinase | 1.55 ± 0.27 nM | mdpi.com |

| Quinoline-pyridine hybrids | PIM-1 Kinase | Potent in-vitro inhibition | tandfonline.com |

| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides (e.g., 17e) | PI3K/mTOR | Low nanomolar | nih.gov |

| Diaryl-substituted tubercidin analogs | Adenosine Kinase | Sub-micromolar | nih.gov |

Evaluation of Antimicrobial Properties (in vitro antibacterial, antifungal, insecticidal)

While direct studies on the antimicrobial properties of this compound are not extensively documented, various pyridine derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov For instance, certain isonicotinic acid hydrazide derivatives have shown high activity against both bacterial and fungal strains, in some cases exceeding the efficacy of standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Additionally, some thiophene-pyrazole-pyridine hybrids have demonstrated good antimicrobial activity against a panel of bacteria and fungi, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhimurium, Aspergillus flavus, and Candida albicans. nih.gov

In Vivo Mechanistic Studies in Animal Models (excluding efficacy/safety in humans)

Neurotransmitter System Modulation in Rodent Models

The piperidine and pyridine rings are core structures in many neurologically active compounds. While specific in vivo studies on this compound are limited in the provided search results, related compounds have been investigated for their effects on neurotransmitter systems. For instance, diaryltubercidin analogues, which are potent adenosine kinase inhibitors, have demonstrated antiseizure activity in a rat maximum electroshock (MES) model. nih.gov This suggests a modulation of the adenosine neurotransmitter system.

The discovery of Δ1-piperideine synthase (PS), a PLP-dependent enzyme that forms Δ1-piperideine from lysine, provides insight into the biosynthesis of piperidine alkaloids in plants. biorxiv.org This fundamental understanding of piperidine ring formation is relevant to the study of how such compounds might interact with biological systems, including neurotransmitter pathways.

Exploratory Studies of Analgesic or Anticonvulsant Mechanisms in Animal Models

There is no publicly available scientific literature detailing exploratory studies of the analgesic or anticonvulsant mechanisms of this compound in animal models. Searches of prominent scientific databases and journals did not yield any studies that have investigated the potential effects of this specific compound in models of pain or seizure.

Target Engagement and Pathway Analysis in Relevant Disease Animal Models (e.g., cancer, neurological disorders)

Information regarding the target engagement and pathway analysis of this compound in animal models of diseases such as cancer or neurological disorders is not available in the public domain. Consequently, there are no reported studies identifying the specific molecular targets with which this compound may interact in a disease context, nor are there analyses of the downstream cellular pathways that might be modulated by its activity.

Evaluation of Selectivity and Off-Target Interactions in Preclinical Systems

There are no published preclinical studies that have evaluated the selectivity profile or potential off-target interactions of this compound. Data from kinase panels, receptor binding assays, or other screening platforms that would characterize the specificity of this compound for any particular biological target are not publicly accessible. Therefore, its potential for interacting with unintended targets, a critical aspect of preclinical assessment, remains uncharacterized in the available literature.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a static snapshot of the binding event. This method is crucial for understanding how 5-Piperidin-3-ylpyridin-2-amine might interact with the active sites of various proteins, such as kinases, which are common targets for aminopyridine-based inhibitors. rsc.orgtandfonline.com

In silico docking studies of aminopyridine derivatives into the ATP-binding site of protein kinases often reveal a conserved binding mode. The 2-aminopyridine (B139424) moiety typically forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. tandfonline.com For this compound, it is predicted that the amino group at the C2 position and the pyridine (B92270) nitrogen would act as hydrogen bond donor and acceptor, respectively, anchoring the molecule within the active site.

The piperidine (B6355638) ring, connected at the C5 position of the pyridine, would then project into a more solvent-exposed region or a hydrophobic pocket, depending on the specific topology of the kinase. The stereochemistry of the piperidine ring at the C3 position is a critical determinant of the binding pose, influencing how the substituent fits within the binding pocket and interacts with surrounding residues. The predicted binding pose would seek to maximize favorable interactions while minimizing steric clashes.

The stability of the ligand-receptor complex is dictated by a network of intermolecular interactions. For this compound, these interactions can be categorized as follows:

Hydrogen Bonding: As mentioned, the 2-aminopyridine core is expected to form at least two hydrogen bonds with the backbone atoms of the kinase hinge region. This is a hallmark of many aminopyridine-based kinase inhibitors. tandfonline.com

π-Stacking: The aromatic pyridine ring can participate in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Cation-π Interactions: If the piperidine nitrogen is protonated, it can form a cation-π interaction with aromatic residues, further stabilizing the complex.

A summary of potential key intermolecular interactions is presented in Table 1.

| Interaction Type | Potential Interacting Groups on this compound | Typical Interacting Residues in a Kinase Active Site |

| Hydrogen Bond (Donor) | 2-amino group | Hinge region backbone carbonyls (e.g., Glutamate, Alanine) |

| Hydrogen Bond (Acceptor) | Pyridine nitrogen | Hinge region backbone amides (e.g., Leucine, Alanine) |

| Hydrophobic Interactions | Piperidine ring, Pyridine ring | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

| π-Stacking | Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Protonated piperidine nitrogen | Phenylalanine, Tyrosine, Tryptophan |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of the ligand-receptor complex over time. nih.gov These simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational flexibility of both the ligand and the protein.

MD simulations of aminopyridine-based inhibitors bound to their target proteins can reveal important dynamic information. tandfonline.com A simulation trajectory for a stable complex would show the ligand maintaining its key interactions with the active site throughout the simulation. The root-mean-square deviation (RMSD) of the ligand's atomic positions would remain relatively low, indicating a stable binding mode.

Furthermore, analysis of the trajectory can highlight the flexibility of different parts of the this compound molecule. The piperidine ring, for instance, can adopt different chair or boat conformations, and the simulation can reveal the most energetically favorable conformation within the binding site. researchgate.netias.ac.in The conformational preferences of substituted piperidines are influenced by a delicate balance of steric and electrostatic interactions. nih.govd-nb.info

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) is a popular method for estimating the binding free energy of a ligand to a protein. nih.gov This approach combines molecular mechanics energies with continuum solvation models to calculate the free energy of binding from snapshots of an MD trajectory.

The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM is the change in molecular mechanics energy in the gas phase.

ΔG_solv is the change in solvation free energy.

TΔS is the change in conformational entropy upon binding.

For a series of related aminopyridine inhibitors, MM/GBSA calculations can provide a relative ranking of their binding affinities, which can be correlated with experimental data. tandfonline.com While the absolute binding free energies can be challenging to predict with high accuracy, the relative energies are often very useful for lead optimization. A hypothetical breakdown of binding free energy components for a this compound-kinase complex is presented in Table 2.

| Energy Component | Hypothetical Value (kcal/mol) | Contribution |

| Van der Waals Energy | -40 | Favorable |

| Electrostatic Energy | -25 | Favorable |

| Polar Solvation Energy | +35 | Unfavorable |

| Nonpolar Solvation Energy | -5 | Favorable |

| Total MM/GBSA Energy | -35 | Overall Favorable Binding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For aminopyridine and piperidine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for inhibitory activity against targets like protein kinases. rsc.orgresearchgate.net

A QSAR model for a series of 5-substituted-pyridin-2-amines could reveal the importance of specific physicochemical properties at the 5-position for biological activity. For instance, the model might indicate that a certain size, shape, and hydrophobicity of the substituent at this position are crucial for optimal binding.

The general form of a QSAR equation is:

Activity = f(Descriptor1, Descriptor2, ...)

For a series of compounds including this compound, the descriptors could include:

Steric descriptors: Molar refractivity, van der Waals volume.

Electronic descriptors: Hammett constants, atomic charges.

Hydrophobic descriptors: LogP, hydrophobic fields.

Topological descriptors: Molecular connectivity indices.

A statistically robust QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. The contour maps generated from 3D-QSAR studies can visually represent the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, providing a clear roadmap for structural modifications. mdpi.com

Pharmacophore Mapping and Virtual Screening Strategies

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This model can then be used as a 3D query in virtual screening to search large compound libraries for novel molecules with the potential for similar biological activity.

For related classes of compounds, such as aminopyridine derivatives, pharmacophore models have been developed to identify inhibitors of various protein kinases. nih.govwjgnet.comtku.edu.twmdpi.com These models typically highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic and aromatic features, for binding to the ATP-binding site of kinases. nih.govwjgnet.com Similarly, virtual screening campaigns have been conducted on libraries of piperidine-based fragments to identify novel chemical matter for fragment-based drug discovery programs. nih.govwhiterose.ac.uksciengpub.irrsc.org However, no specific pharmacophore model has been published for this compound, nor has it been explicitly mentioned as a hit in broader virtual screening studies.

In Silico Prediction of Interaction Profiles and Target Fishing

In silico target fishing, also known as reverse docking or target prediction, aims to identify the potential protein targets of a given small molecule. nih.govresearchgate.netmdpi.com This approach is crucial for understanding a compound's mechanism of action and for identifying potential off-target effects. mdpi.com

Studies on aryl-aminopyridine derivatives have employed target fishing to rationalize their cytotoxic effects, suggesting that they may act by inhibiting cyclin-dependent kinases and various tyrosine kinases. nih.govresearchgate.net These studies often correlate docking scores against a panel of potential targets with observed biological activity to propose a mechanism of action. nih.gov

The general approach to in silico target fishing can be categorized into ligand-based and receptor-based methods. mdpi.com Ligand-based methods rely on the principle of chemical similarity, where the unknown targets of a query molecule are inferred from the known targets of structurally similar compounds. Receptor-based methods, such as inverse docking, involve docking the query molecule into the binding sites of a large number of protein structures to predict potential interactions. nih.govresearchgate.net

While these methodologies are well-established for the broader aminopyridine and piperidine chemical classes, their specific application to elucidate the interaction profile and potential biological targets of this compound has not been documented in the reviewed literature. Without such studies, any discussion of its specific interaction profiles or predicted targets would be purely speculative.

Derivatization and Analog Design Strategies

Lead Compound Identification and Optimization Leveraging the 5-Piperidin-3-ylpyridin-2-amine Motif

The this compound motif is a key structural component in the identification and optimization of lead compounds for various therapeutic targets. The inherent features of this scaffold, including its basic nitrogen atoms and potential for hydrogen bonding, make it an attractive starting point for drug discovery programs. nih.govnih.gov

Researchers have successfully utilized this motif in the development of potent inhibitors for a range of biological targets. For instance, in the pursuit of renin inhibitors, a structure-based drug design approach led to the creation of N-(piperidin-3-yl)pyrimidine-5-carboxamides. researchgate.netnih.gov This work demonstrated that the introduction of a basic amine, a feature of the this compound scaffold, was essential for interacting with the catalytic aspartic acids of the enzyme. researchgate.net Optimization of the substituents on the piperidine (B6355638) and pyridine (B92270) rings can further enhance binding affinity and selectivity. nih.gov

The process of lead optimization often involves a systematic exploration of the structure-activity relationships (SAR). This entails synthesizing a library of analogs where different positions on the this compound core are modified. For example, substituents can be introduced on the piperidine nitrogen, the pyridine ring, or the 2-amino group. The resulting compounds are then tested for their biological activity, and the data is used to build a model of how the chemical structure relates to its therapeutic effect. nih.govnih.gov

A study on 2-(piperidin-3-yl)-1H-benzimidazoles, a related structural class, highlighted the importance of modulating physicochemical properties such as pKa and lipophilicity (logP) through substitution on the piperidine nitrogen. nih.gov This approach can lead to improved pharmacokinetic profiles and better central nervous system penetration if desired. nih.gov

Table 1: Examples of Lead Optimization Strategies for 2-Aminopyridine (B139424) Derivatives

| Strategy | Target | Key Findings | Reference |

| Introduction of a basic amine | Renin | Essential for interaction with catalytic aspartic acids. | researchgate.netnih.gov |

| Substitution on piperidine nitrogen | H1-antihistamines | Reduced pKa and logP, improving selectivity and CNS profiles. | nih.gov |

| Aryl amide derivatization | MRSA biofilm formation | Identification of potent inhibitors. | nih.govresearchgate.net |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful technique in medicinal chemistry that involves replacing the central core of a molecule with a structurally different but functionally similar scaffold. bhsai.org This strategy is often employed to discover novel chemical entities with improved properties, such as enhanced potency, better pharmacokinetic profiles, or to circumvent existing patents. nih.gov

For the this compound scaffold, several scaffold hopping strategies can be envisioned. The 2-aminopyridine core, for instance, can be replaced with other heterocyclic systems that maintain the key pharmacophoric features. Research on anti-biofilm agents has demonstrated the successful application of scaffold hopping from 2-aminoimidazole to 2-aminopyrimidine (B69317) (2-AP) derivatives, leading to the development of new inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilm formation. nih.govresearchgate.net

Bioisosteric replacement is a more subtle approach where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.com This can lead to significant improvements in the drug-like properties of a molecule. Common bioisosteric replacements for the pyridine ring include other aromatic heterocycles like thiophene (B33073) or even a phenyl ring, although the latter would remove the hydrogen bond accepting nitrogen atom. cambridgemedchemconsulting.com The piperidine ring, a saturated heterocycle, can be replaced by other cyclic systems such as morpholine, thiomorpholine, or even acyclic analogs to explore different conformational spaces and physicochemical properties. nih.govblumberginstitute.org For example, 1-azaspiro[3.3]heptane has been validated as a bioisostere of piperidine. enamine.net

Furthermore, the amide bond, if present in a derivative, is a common target for bioisosteric replacement due to its susceptibility to metabolic degradation. Heterocycles like oxadiazoles (B1248032) and triazoles are frequently used as amide bioisosteres, offering improved metabolic stability. nih.gov

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Moiety | Bioisosteric Replacement(s) | Potential Advantage(s) | Reference(s) |

| Pyridine | Thiophene, Phenyl, Pyrimidine | Altered electronics, lipophilicity, and metabolic stability | researchgate.netcambridgemedchemconsulting.com |

| Piperidine | Morpholine, Thiomorpholine, 1-Azaspiro[3.3]heptane, Cyclohexane | Modulated polarity, basicity, and conformational flexibility | nih.govblumberginstitute.orgenamine.net |

| Amine | Hydroxyl, Methoxy (B1213986) | Altered hydrogen bonding capacity and polarity | cambridgemedchemconsulting.com |

| Amide (in derivatives) | Oxadiazole, Triazole, Fluoroalkene | Increased metabolic stability | nih.gov |

Design of Conformationally Restricted or Flexible Analogues

The three-dimensional shape of a molecule is critical for its interaction with a biological target. The this compound scaffold possesses a degree of conformational flexibility due to the rotatable bond connecting the piperidine and pyridine rings, as well as the ring-puckering of the piperidine moiety. Designing analogs with either restricted or increased flexibility can be a valuable strategy to enhance binding affinity and selectivity.

Conformationally Restricted Analogues:

Introducing rigidity into a molecule can lock it into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target. This can be achieved by several methods:

Introduction of Rings: Fusing an additional ring to the piperidine or pyridine core can significantly restrict conformational freedom.

Incorporation of Double or Triple Bonds: Introducing unsaturation within or as a linker between the rings can limit rotation.

Use of Bulky Substituents: Strategic placement of large chemical groups can sterically hinder rotation around key bonds.

For example, the synthesis of spirocyclic piperidines offers a way to create rigid structures with well-defined three-dimensional orientations. mdpi.com

Flexible Analogues:

In some cases, increased flexibility might be advantageous, allowing the molecule to adapt to different binding pockets or to overcome resistance mutations. Strategies to increase flexibility include:

Ring Opening: The piperidine ring could be opened to create an acyclic amine, increasing the number of rotatable bonds.

Introduction of Flexible Linkers: Inserting a flexible chain, such as an alkyl or ether linkage, between the pyridine and piperidine rings would increase the molecule's conformational freedom.

The choice between designing a more rigid or a more flexible analog depends on the specific target and the information gathered from structure-activity relationship studies and computational modeling.

Development of Prodrugs or Targeted Delivery Systems (Conceptual)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical transformation. This approach can be used to overcome various pharmaceutical challenges, such as poor solubility, low bioavailability, or off-target toxicity.

For a compound like this compound, several prodrug strategies could be conceptually applied:

Masking the Amino Group: The 2-amino group could be acylated to form an amide, which could then be cleaved by amidases in the body to release the active amine.

Modifying the Piperidine Nitrogen: The nitrogen atom in the piperidine ring could be functionalized with a group that is metabolically labile, such as an N-oxide or a cleavable carbamate. Ampiroxicam, for example, is a prodrug of piroxicam. nih.gov

Ester Prodrugs: If a hydroxyl group is introduced into the molecule, it could be converted into an ester prodrug to enhance lipophilicity and cell membrane permeability.

Targeted Delivery Systems aim to deliver a drug specifically to the site of action, thereby increasing its efficacy and reducing systemic side effects. For molecules containing a piperidine moiety, several targeted delivery approaches are conceivable:

Polymeric Conjugates: The drug could be conjugated to a biocompatible polymer, such as polyethylene (B3416737) glycol (PPEG) or polyvinyl alcohol (PVA), to improve its pharmacokinetic profile and potentially target specific tissues. nih.gov Polymeric films have been explored as drug delivery systems that can maintain contact with the target tissue and allow for controlled release. nih.gov

Nanoparticle Encapsulation: Encapsulating the drug within nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across biological barriers, including the blood-brain barrier. acs.org

Antibody-Drug Conjugates (ADCs): If the drug is intended for cancer therapy, it could be linked to an antibody that specifically recognizes a tumor-associated antigen. This would deliver the cytotoxic agent directly to the cancer cells, minimizing damage to healthy tissues.

The development of prodrugs and targeted delivery systems for this compound derivatives represents a promising avenue for future research to translate these compounds into effective and safe medicines.

Applications As Research Probes and Chemical Tools

Use in Affinity-Based Proteomics for Target Deconvolution

Development of Fluorescent or Radioligands Based on the Scaffold

The development of fluorescent or radiolabeled ligands is crucial for visualizing and quantifying biological targets in vitro and in vivo. The 2-aminopyridine (B139424) scaffold itself is known to be a potential basis for fluorescent probes due to its intrinsic quantum yield. researchgate.net Research has shown that aminopyridine derivatives can be synthesized to create fluorescent molecules, and the amine group can be functionalized for attachment of reporter groups. researchgate.netias.ac.in

Similarly, piperidine (B6355638) derivatives have been successfully radiolabeled for use as positron emission tomography (PET) ligands to study receptors in the brain. research-nexus.net For instance, a fluorine-18 (B77423) labeled piperidine derivative has been synthesized and evaluated as a selective sigma-1 receptor radioligand. research-nexus.net

Despite the potential of its constituent parts, there is a lack of specific studies in the scientific literature describing the development of fluorescent or radioligands directly based on the 5-Piperidin-3-ylpyridin-2-amine scaffold. The synthesis of such probes would require chemical modification to incorporate a fluorophore or a radionuclide, and subsequent biological evaluation to confirm their utility.

Application as Synthetic Intermediates for Advanced Heterocyclic Synthesis

The synthesis of complex heterocyclic structures is a cornerstone of medicinal chemistry. Piperidine and pyridine (B92270) derivatives are fundamental building blocks in the synthesis of a vast array of pharmacologically active compounds. nih.gov The this compound molecule contains reactive sites, namely the amino group and the secondary amine of the piperidine ring, that could be exploited for further chemical transformations to build more complex, fused heterocyclic systems.

While numerous synthetic strategies exist for creating fused pyridines and piperidines, specific examples detailing the use of this compound as a key intermediate in the synthesis of advanced heterocyclic systems are not prominently featured in published research. General methods for the synthesis of fused heterocycles often involve the condensation of amino-substituted heterocycles with other reactive molecules. ias.ac.inresearch-nexus.netresearchgate.net The potential for this compound to participate in such reactions is high, but specific, documented examples are required to fully assess its utility in this context.

Contribution to Understanding Fundamental Biological Processes

The 2-aminopyridine and piperidine moieties are present in numerous compounds that have played a significant role in advancing our understanding of fundamental biological processes. For example, derivatives of 2-aminopyridine have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a key enzyme in neurotransmission. bldpharm.com Furthermore, piperidine-containing compounds have been instrumental in the development of drugs targeting a wide range of receptors and enzymes. nih.govnih.gov

While the constituent parts of this compound are associated with significant biological activities, there is a lack of direct evidence in the scientific literature detailing the specific contributions of this particular compound to the understanding of fundamental biological processes. Its biological activity would need to be thoroughly investigated to ascertain its specific targets and pathways.

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for the 5-Piperidin-3-ylpyridin-2-amine Scaffold

The this compound scaffold has been identified as a promising starting point for developing inhibitors of various enzymes and as a ligand for receptors. Its versatility suggests that its therapeutic potential is not limited to its currently known targets. Future research should focus on screening this scaffold against a wider array of biological targets to uncover new therapeutic applications.

Potential areas for exploration include:

Kinase Inhibition: The scaffold is considered a potential kinase inhibitor. Systematic screening against the human kinome could identify novel kinase targets involved in oncology, inflammation, and other diseases.

Neurological Targets: There is potential for designing derivatives with enhanced selectivity for neurological targets, such as serotonin (B10506) receptors like 5-HT₁A. Further exploration could extend to other G-protein coupled receptors (GPCRs) and ion channels implicated in neurological and psychiatric disorders.

Antimicrobial and Anticancer Agents: The structural features of aminopyridines are investigated for potential therapeutic applications, including as anticancer or antimicrobial agents. nih.gov Screening libraries of this compound analogs against various bacterial, fungal, and cancer cell lines could lead to the discovery of new lead compounds. brieflands.comorientjchem.org For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have shown significant antibacterial activity. nih.gov

Integration of Advanced Synthetic Methodologies for Library Generation

The generation of a diverse library of this compound analogs is crucial for structure-activity relationship (SAR) studies and for exploring a wide range of biological targets. Integrating advanced synthetic methodologies will be key to efficiently producing these analogs.

Modern synthetic techniques that can be applied include:

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a common method for synthesizing pyridine (B92270) derivatives and can be used to introduce a variety of substituents. nih.gov

Intramolecular Cyclization: Various methods for piperidine (B6355638) synthesis, such as intramolecular aza-Michael reactions and metal-catalyzed cyclization, can be employed to create diverse piperidine ring substitutions. mdpi.com

C-H Functionalization: Exploring photochemical reactions and catalytic C-H functionalization can provide access to novel analogs that are not easily accessible through traditional methods.

Flow Chemistry: The use of continuous flow reactors can enhance the efficiency and scalability of production, particularly for industrial applications.

| Synthetic Method | Description | Potential Application for this compound |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between a boronic acid and a halide. | Introduction of diverse aryl or heteroaryl groups onto the pyridine ring. nih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.gov | Synthesis of the aminopyridine core or for further functionalization. mdpi.com |

| Intramolecular aza-Michael Reaction | An intramolecular Michael addition of an amine to an α,β-unsaturated carbonyl compound to form a heterocyclic ring. mdpi.com | Stereoselective synthesis of substituted piperidine rings. mdpi.com |

| Reductive Amination | A reaction that converts a carbonyl group to an amine through an intermediate imine. mdpi.com | A common method for forming the piperidine ring or attaching it to the pyridine core. mdpi.com |

Multidisciplinary Approaches to Characterize Molecular Mechanisms

A comprehensive understanding of how this compound and its analogs exert their biological effects requires a multidisciplinary approach that combines computational and experimental techniques.

Key approaches include:

Computational Modeling: Molecular docking and dynamics simulations can predict the binding modes of analogs to their biological targets, helping to rationalize SAR data and guide the design of new compounds. nih.gov

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information of the compound bound to its target, offering a detailed view of the molecular interactions.

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Cell-Based Assays: A variety of cell-based assays are necessary to evaluate the functional activity of the compounds in a more biologically relevant context. nih.gov

Strategic Development of Novel Analogues with Enhanced Specificity and Potency

The strategic design and synthesis of novel analogs of this compound are essential for improving their therapeutic potential. The goal is to enhance their potency towards the desired target while minimizing off-target effects to improve the safety profile.

Strategies for analog development include:

Q & A

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|